molecular formula C15H18N2O3 B14865135 Ethyl 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Ethyl 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14865135
M. Wt: 274.31 g/mol
InChI Key: PBXVPCBWVIADFW-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group, a methoxyphenyl group, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: This compound differs by having a carboxylic acid group instead of an ester group.

    1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-methyl ester: This compound has a methyl ester group instead of an ethyl ester group.

    1-ethyl-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate: This compound has a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 2-ethyl-5-(4-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-4-17-14(15(18)20-5-2)10-13(16-17)11-6-8-12(19-3)9-7-11/h6-10H,4-5H2,1-3H3

InChI Key

PBXVPCBWVIADFW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)OCC

Origin of Product

United States

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